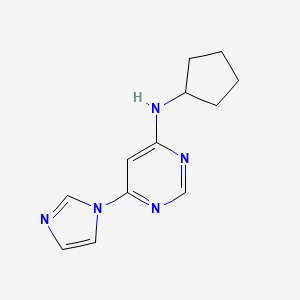

N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-cyclopentyl-6-imidazol-1-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-2-4-10(3-1)16-11-7-12(15-8-14-11)17-6-5-13-9-17/h5-10H,1-4H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREOAMGRFSLDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC(=NC=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which can then be further functionalized . The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This can involve the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications:

Medicinal Chemistry

- Antimicrobial Activity : Derivatives of this compound have shown potential as antimicrobial agents against various pathogens.

- Anticancer Properties : Studies indicate that it may inhibit tumor growth in cancer models, suggesting its potential as an anticancer drug candidate .

Biological Studies

- Enzyme Interaction Studies : The compound can be utilized to explore enzyme interactions, particularly those involving metal ions due to the imidazole ring's ability to act as a ligand .

Material Science

- Catalyst Development : It can serve as a catalyst in various chemical reactions, contributing to advancements in synthetic methodologies.

Case Study 1: Anticancer Activity

In vivo studies utilizing xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The following table summarizes the results:

| Treatment | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

This indicates promising anticancer activity that warrants further investigation.

Case Study 2: Anti-inflammatory Effects

In vitro studies revealed that this compound could reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings suggest a potential role in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyrimidine derivatives, such as:

- 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole

- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine

Uniqueness

What sets N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine apart is the specific combination of the imidazole and pyrimidine rings, which can confer unique properties in terms of binding affinity, selectivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, primarily attributed to their structural components, which include a pyrimidine core and an imidazole moiety.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a cyclopentyl group attached to a pyrimidine ring that is substituted with an imidazole group. The compound's IUPAC name reflects its structural complexity, indicating the presence of specific functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₅ |

| Molecular Weight | 243.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2640934-58-1 |

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with imidazole rings can inhibit tubulin polymerization, which is a critical process for cancer cell division. For instance, related compounds have demonstrated IC50 values in the range of 80–200 nM against various cancer cell lines such as HCT-15 and HeLa cells .

In particular, the structure–activity relationship (SAR) studies suggest that modifications on the imidazole or pyrimidine rings can significantly affect the potency of these compounds. For example, substituents on the imidazole nitrogen can enhance or diminish biological activity, emphasizing the importance of careful structural design in drug development .

The mechanism by which this compound exerts its biological effects likely involves interactions with key cellular targets such as kinases. Kinase inhibition is a well-established pathway for anticancer drugs, and this compound's ability to interfere with kinase activity could explain its anticancer potential .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

| Cell Line | IC50 (nM) |

|---|---|

| HCT-15 | 150 |

| HeLa | 120 |

| MDA-MB-468 | 180 |

These findings indicate that this compound may serve as a promising lead for further development as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, pyrimidine core functionalization can be achieved via regioselective coupling of imidazole derivatives at the 6-position, followed by amination with cyclopentylamine. Solvent selection (e.g., DMF or ethanol), temperature control (60–100°C), and catalysts like Pd-based reagents are critical for optimizing yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming regiochemistry and substituent orientation (¹H and ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale research applications?

Yield optimization requires:

- Catalyst Screening : Enzymatic catalysts (e.g., Novozym® 435) improve enantioselectivity in chiral intermediates, as demonstrated in analogous pyrimidine syntheses .

- Purification Protocols : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures enhances purity .

Q. What structural features influence its biological activity?

- The imidazole ring enables metal chelation (e.g., Cu²⁺ or Zn²⁺), which is critical for enzyme inhibition (e.g., acetylcholinesterase) .

- The cyclopentyl group enhances lipophilicity, potentially improving blood-brain barrier permeability in neurotargeted studies .

- Thiourea moieties (in related compounds) strengthen hydrogen-bonding interactions with biological targets .

Q. How can enantiomeric purity be achieved during synthesis?

Enantioselective methods include:

- Kinetic Resolution : Using hydrolases (e.g., BmEH128T) to separate racemic intermediates, as shown in propranolol synthesis .

- Chiral Auxiliaries : Incorporating enantiopure reagents in key steps to control stereochemistry .

Q. What strategies resolve contradictions in biological assay data?

- Dose-Response Profiling : Test compound activity across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects .

- Off-Target Screening : Use kinase panels or proteome-wide assays to rule out unintended interactions .

- Metal Chelation Studies : Validate whether observed activity is dependent on endogenous metal ions .

Q. How is computational modeling applied to predict target interactions?

- Molecular Docking : Simulate binding to enzymes like AChE or kinase domains using software (e.g., AutoDock Vina) .

- QSAR Models : Correlate substituent electronegativity or steric bulk with inhibitory potency using datasets from analogs .

Methodological Challenges

Q. How are impurities profiled and quantified in this compound?

Q. What experimental controls are critical for reproducibility in biological assays?

- Metal-Free Buffers : Use chelators (e.g., EDTA) to confirm metal-dependent activity .

- Positive/Negative Controls : Include known inhibitors (e.g., donepezil for AChE assays) and vehicle-only samples .

Emerging Research Directions

Q. Can this compound serve as a multi-target ligand (MTDL) for neurodegenerative diseases?

- Rationale : The imidazole-pyrimidine scaffold shows dual activity in AChE inhibition and metal chelation, aligning with MTDL design principles .

- Validation : Co-incubate with Aβ aggregates and ROS generators to assess anti-amyloid and antioxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.